(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate
Description
(Fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate (CAS 5540-79-4) is a carbamate derivative featuring a fluorenylideneamino group attached to a naphthalene backbone. Its molecular formula is C₂₄H₁₆N₂O₂, with a molecular weight of 364.39604 g/mol . Key physicochemical properties include a LogP of 2.09 (indicating moderate lipophilicity), a polar surface area (PSA) of 50.69 Ų, a density of 1.25 g/cm³, and a refractive index of 1.675 .
Properties
IUPAC Name |
(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-24(25-22-15-7-9-16-8-1-2-10-17(16)22)28-26-23-20-13-5-3-11-18(20)19-12-4-6-14-21(19)23/h1-15H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQVRZLDWYSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=C3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365171 | |
| Record name | (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5540-79-4 | |
| Record name | (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate typically involves the reaction of fluoren-9-ylideneamine with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Spectroscopic Applications
Fourier Transform Infrared (FTIR) Spectroscopy
This compound is utilized in FTIR spectroscopy, where it serves as a sample or component in the analysis of molecular structures. The unique properties of the compound allow for enhanced detection of specific molecular vibrations, improving the sensitivity and accuracy of spectroscopic measurements .
Case Study : A study demonstrated that incorporating (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate in FTIR systems resulted in a significant reduction in measurement inaccuracies, achieving results comparable to traditional FTIR systems but with shorter measurement times .
Optical Applications
Infrared Optical Windows
The compound has been explored for use in infrared-transmissive optical windows. Its properties enable it to effectively transmit infrared radiation while minimizing reflectivity and absorption losses. This makes it suitable for applications in thermal imaging and other infrared technologies .
Case Study : Research on optical windows demonstrated that using this compound led to improved performance metrics such as low microwave reflectivity and high optical transmission, essential for advanced imaging systems .
Biological Sample Analysis
In molecular spectroscopic analysis, this compound is used to enhance the detection of biological samples. Its ability to absorb specific wavelengths makes it useful in analyzing biological interactions and distributions .
Mechanism of Action
The mechanism of action of (fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-Phenylethyl N-Naphthalen-1-ylcarbamate (CID 2794141)
- Molecular Formula: C₁₉H₁₇NO₂
- Molecular Weight : 291.13 g/mol
- Key Features: Replaces the fluorenylideneamino group with a phenylethyl moiety.
- Applications: Limited data exist, but its simpler structure suggests use as a carbamate intermediate .
(9H-Fluoren-9-yl)methyl (S)-(1-(6-Methoxynaphthalen-2-yl)ethyl)carbamate
- Molecular Formula: C₂₉H₂₅NO₃
- Molecular Weight : 435.51 g/mol
- Key Features: Contains a methoxy-substituted naphthalene and a chiral center. The fluorenylmethyl group (vs. fluorenylideneamino) offers different steric and electronic effects, impacting reactivity in coupling reactions.
- Synthesis : Prepared via decarboxylative N-alkylation, highlighting its utility in stereoselective synthesis .
(9H-Fluoren-9-yl)methyl (6-Hydroxyhexyl)carbamate
- Molecular Formula: C₂₁H₂₅NO₃
- Molecular Weight : 339.43 g/mol
- Key Features: A hydroxyhexyl chain replaces the naphthalene group.
Physicochemical Properties Comparison
*Estimated based on structural similarity.
- Lipophilicity : The target compound’s LogP (2.09) is lower than simpler carbamates like CID 2794141 (est. ~2.5), likely due to the polar carbamate linkage balancing the fluorene’s hydrophobicity.
- Polar Surface Area: The higher PSA (50.69 Ų) compared to CID 2794141 (38.33 Ų) reflects additional hydrogen-bonding sites from the fluorenylideneamino group .
Biological Activity
(fluoren-9-ylideneamino) N-naphthalen-1-ylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluorenylideneamine moiety attached to a naphthalenecarbamate, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. This is thought to occur through the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated an inhibitory concentration (IC50) of 25 µg/mL. This suggests strong potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a 40% reduction in cell viability at concentrations of 50 µM after 48 hours. This indicates promising anticancer activity that warrants further investigation.
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | IC50 = 25 µg/mL | |
| Anticancer (MCF-7 cells) | 40% reduction at 50 µM | |
| Anti-inflammatory | Inhibition of cytokines |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Cell Membrane Disruption : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it may activate intrinsic apoptotic pathways, involving mitochondrial release of cytochrome c and subsequent caspase activation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
